![molecular formula C18H12N2O B1275197 2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 720696-77-5](/img/structure/B1275197.png)

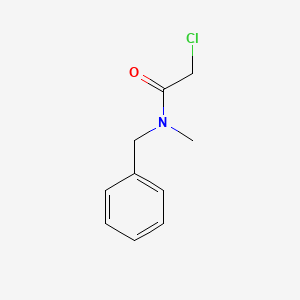

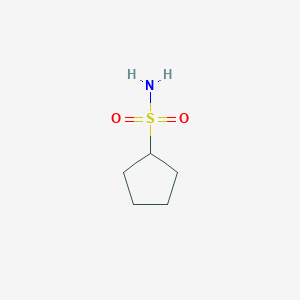

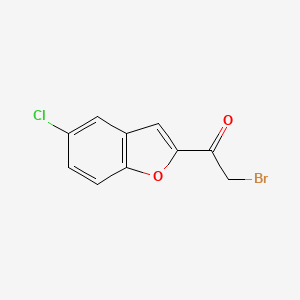

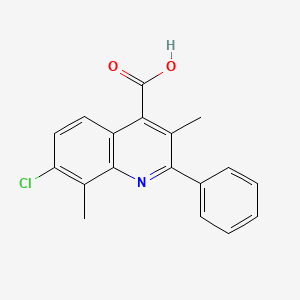

2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde

カタログ番号 B1275197

CAS番号:

720696-77-5

分子量: 272.3 g/mol

InChIキー: KIVZLYHQDAQUKX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a member of imidazoles . It has been used in the synthesis of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde . These ligands, when combined with copper (II) salts, have shown excellent catalytic activities for the oxidation of catechol to o-quinone .

Synthesis Analysis

The synthesis of “2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde” involves several steps. One method involves adding 2-phenylimidazo[1,2-a]pyridine slowly to a flask containing DMF and POCl3 . Other methods for the synthesis of imidazo[1,2-a]pyridines have been well studied in the past decade . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学的研究の応用

Synthesis Applications

- One-Pot Synthesis of Naphthoimidazopyridines : Utilized in an efficient one-pot route for synthesizing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones through sequential Sonogashira coupling and alkyne-carbonyl metathesis (Baig et al., 2017).

- Rhodium-Catalyzed Synthesis : Used in the innovative synthesis of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through Rh(III)-catalyzed cascade reactions, representing a first in utilizing cyclic α-diazo-1,3-diketones for this purpose (Li et al., 2020).

Chemical Property Studies

- Study of Fluorescent Properties : This compound has been investigated for its role in fluorescent organic compounds, where derivatives like 2-(2-naphthyl)imidazo[1,2-a]pyridine were studied for their thermal stability and fluorescent properties (Tomoda et al., 1999).

Novel Synthesis Methods

- Water-Mediated Synthesis : In a study exploring aqueous syntheses of methylimidazo[1,2-a]pyridines, this compound was synthesized without any deliberate addition of a catalyst, indicating a potential for more environmentally friendly synthesis methods (Mohan et al., 2013).

- Cascade Heteroannulation Synthesis : Demonstrated in the efficient synthesis of imidazo[1,2-a]pyridine derivatives incorporating heterosystems via a four-component synthetic protocol, showcasing the compound's versatility in complex chemical reactions (Li et al., 2012).

Crystallographic Studies

- Crystallographic Characterization : The compound was used in studying a novel imidazo[1,5-a]pyridine derivative, indicating its utility in developing new materials with potentially unique properties (Hakimi et al., 2012).

特性

IUPAC Name |

2-naphthalen-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c21-12-16-18(19-17-7-3-4-10-20(16)17)15-9-8-13-5-1-2-6-14(13)11-15/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVZLYHQDAQUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-benzyl-2-chloro-N-methylacetamide

73685-56-0

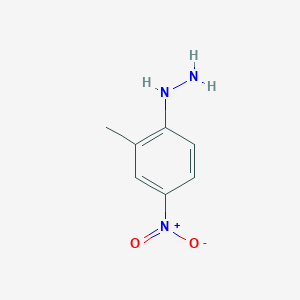

(2-Methyl-4-nitrophenyl)hydrazine

77484-08-3

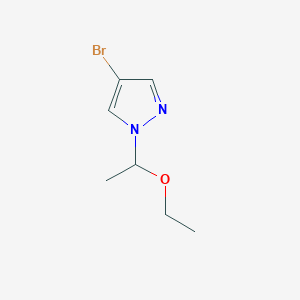

4-bromo-1-(1-ethoxyethyl)-1H-pyrazole

1024120-52-2

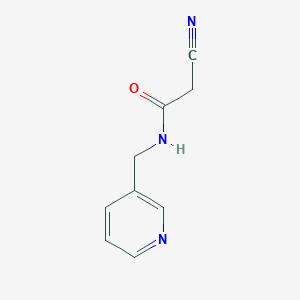

2-cyano-N-(pyridin-3-ylmethyl)acetamide

283153-85-5